molecular formula C13H21NO5 B2496251 5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2287310-69-2

5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No. B2496251
CAS RN: 2287310-69-2
M. Wt: 271.313
InChI Key: BFPZFWCCXIOPSM-UHFFFAOYSA-N
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Description

“5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid” is a chemical compound with the molecular weight of 269.34 . It is also known as "7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid" . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(5-4-6-14)10(9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.34 . It is a powder that is stored at room temperature .

Scientific Research Applications

Spirolactams as Pseudopeptides

Spirolactams, structurally related to 5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid, are synthesized as conformationally restricted pseudopeptides. They serve as constrained surrogates for dipeptides, such as Pro-Leu and Gly-Leu, and are used in peptide synthesis. These compounds mimic specific peptide turns, offering insights into peptide conformations and interactions, crucial for drug design and understanding protein structure-function relationships (Fernandez et al., 2002).

Rearrangements of Oxaziridines

The stereochemical outcomes of rearrangements in spirooxaziridines, related to the oxazaspiro structures, underline the importance of such transformations in synthetic chemistry. These rearrangements offer a pathway to lactams and other nitrogen-containing heterocycles, demonstrating the stereoelectronic effects in organic synthesis and providing a basis for the development of synthetic methodologies (Lattes et al., 1982).

Protecting Group Chemistry

The chemistry of Boc-protected amines, relevant to the tert-butoxycarbonyl (Boc) group in the compound of interest, highlights the role of protecting groups in synthetic organic chemistry. These methodologies are fundamental for peptide synthesis, allowing for the selective protection and deprotection of amino groups, facilitating the construction of complex molecules (Lebel & Leogane, 2005).

Spirocyclic Compounds in Drug Synthesis

Spirocyclic compounds, including oxetanes and oxindoles, are synthesized for their potential in drug discovery. These compounds access chemical spaces complementary to traditional piperidine systems, offering novel scaffolds for pharmacological agents. The synthesis approaches highlight the versatility of spirocyclic frameworks in accessing diverse functionalized structures (Meyers et al., 2009).

Supramolecular Arrangements

Cyclohexane-spirohydantoin derivatives, structurally akin to the compound , underscore the relationship between molecular structure and supramolecular arrangements. These studies provide insights into how substituents influence crystal packing and hydrogen bonding patterns, essential for designing materials with specific physical properties (Graus et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of this compound could involve its use in the development of new protein degraders . These compounds have potential applications in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical research .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9(10(15)16)18-8-13(14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPZFWCCXIOPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC12CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid

CAS RN

2287310-69-2
Record name 5-[(tert-butoxy)carbonyl]-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid
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